N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine
Description
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene bridge. This compound is structurally characterized by:
- A 1,4-dimethyl-1H-pyrazol-5-ylmethyl substituent, contributing steric bulk and hydrophobic interactions.
- The presence of alkyl groups (ethyl and methyl) enhances lipophilicity, which may influence solubility and membrane permeability in biological systems.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-12(6-10(3)15-17)13-8-11-9(2)7-14-16(11)4/h6-7,13H,5,8H2,1-4H3 |
InChI Key |
KMRDZDQPNDSQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=C(C=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The foundational step involves cyclocondensation between hydrazine derivatives and β-diketones to form the pyrazole core. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 3-methyl-1H-pyrazol-5(4H)-one, a precursor for further functionalization. This reaction typically achieves yields of 85–90% when performed at 60–80°C for 6–8 hours.
Reaction Conditions:
Alkylation and Amination Steps
Subsequent alkylation and amination introduce the ethyl and methyl groups at specific positions:
- N-Alkylation: Treatment of the pyrazole intermediate with ethyl iodide or bromoethane in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This step selectively alkylates the nitrogen at the 1-position.
- C-Methylation: Methylation at the 3- and 4-positions employs methyl iodide under basic conditions (e.g., potassium carbonate).
Critical Parameters:
- Base Selection: NaH or K₂CO₃ for deprotonation
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates
- Temperature Control: 50–70°C to minimize side reactions
Advanced Synthetic Methodologies
Continuous Flow Reactors
Industrial-scale production leverages continuous flow reactors to optimize heat transfer and mixing. This method reduces reaction times by 30–40% compared to batch processes and improves yields to >95%.
Advantages:
- Consistent temperature and pressure
- Scalability for high-throughput synthesis
- Reduced solvent waste
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation and alkylation steps, cutting reaction times from hours to minutes. For instance, cyclocondensation under microwave conditions (100°C, 150 W) completes in 15–20 minutes with 92% yield.
Comparison of Traditional vs. Microwave Methods
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15–20 minutes |
| Yield | 85–90% | 90–92% |
| Energy Consumption | High | Low |
| Side Products | 5–8% | 1–2% |
Catalytic Enhancements
Transition metal catalysts, such as copper(I) iodide or palladium complexes, facilitate C–N bond formation during amination. These catalysts improve regioselectivity and reduce byproduct formation.
Catalyst Performance
| Catalyst | Reaction Efficiency | Selectivity |
|---|---|---|
| CuI | 88% | 95% |
| Pd(PPh₃)₄ | 92% | 98% |
| None (Thermal) | 75% | 85% |
Structural Characterization and Validation
Spectroscopic Analysis
Post-synthesis validation employs:
Purity Optimization
Recrystallization from ethanol/water mixtures (3:1 ratio) achieves >99% purity. High-performance liquid chromatography (HPLC) with a C18 column further verifies purity, using acetonitrile/water (70:30) as the mobile phase.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing alkylation at unintended nitrogen or carbon positions arises due to similar reactivity. Strategies include:
- Directed Ortho-Metalation: Using directing groups to control substitution sites.
- Low-Temperature Reactions: Slowing reaction kinetics to favor desired pathways.
Solvent and Temperature Sensitivity
Excessive heat promotes decomposition, while polar solvents may hydrolyze intermediates. Mitigation involves:
- Inert Atmosphere: Nitrogen or argon to prevent oxidation.
- Solvent Screening: Tetrahydrofuran (THF) balances polarity and stability.
Industrial and Environmental Considerations
Green Chemistry Approaches
- Solvent Recycling: Ethanol recovery systems reduce waste.
- Catalyst Reuse: Immobilized catalysts on silica gel enable 5–7 reaction cycles without loss of activity.
Cost-Benefit Analysis
| Method | Cost per Kilogram | Environmental Impact |
|---|---|---|
| Traditional Batch | $1,200 | High (solvent waste) |
| Continuous Flow | $900 | Moderate |
| Microwave-Assisted | $1,000 | Low |
Chemical Reactions Analysis
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and can be used in the development of new synthetic methodologies.
Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituents like the ethyl group in the target compound may improve metabolic stability compared to methyl-only analogues .
Physicochemical Properties
Data from related compounds suggest trends:
| Property | Target Compound (Inferred) | N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) | N,1,3-Trimethyl-1H-pyrazol-5-amine (15) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~275 (estimated) | 153.18 | 125.17 |
| Melting Point (°C) | Not reported | 43–45 | Oil (liquid at room temperature) |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~0.8 (polar due to acetamide) | ~1.2 (less lipophilic than target) |
Analysis :
- The target compound’s higher molecular weight and ethyl/methyl substituents likely increase hydrophobicity compared to simpler derivatives, impacting solubility in aqueous media .
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a complex organic compound belonging to the pyrazole family. With a molecular formula of C13H22N4 and a molar mass of approximately 227.3 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its role as an enzyme inhibitor and its therapeutic potential.
Chemical Structure and Properties
The compound features a unique substitution pattern with two pyrazole rings and various alkyl groups, specifically one ethyl and two methyl groups. This configuration enhances its lipophilicity, allowing for better interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N4 |
| Molar Mass | 227.3 g/mol |
| Chemical Structure | Chemical Structure |
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor . It has been particularly studied for its potential effects in pathways related to inflammation and cancer. The compound's ability to bind to specific molecular targets suggests it may inhibit their activity, leading to various therapeutic effects .
Anti-inflammatory and Analgesic Properties
The compound demonstrates promising anti-inflammatory and analgesic properties. Studies have shown that it can effectively inhibit specific enzymes involved in inflammatory pathways, showcasing its potential as a therapeutic agent for conditions characterized by inflammation .
Anticancer Activity
This compound has also been investigated for its anticancer effects. Compounds with similar pyrazole structures have shown antiproliferation activity both in vitro and in vivo against various cancer cell types, including lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) . This suggests that the compound may be effective in treating multiple forms of cancer.
Study 1: Anticancer Activity
In a study examining the anticancer properties of pyrazole derivatives, N-[ (1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amines were tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and liver cancer cells, with IC50 values lower than those of standard chemotherapeutic agents .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound demonstrated that it could reduce pro-inflammatory cytokine levels in vitro. The results suggested that the compound might be beneficial in treating inflammatory diseases by modulating immune responses .
The mechanism by which N-[ (1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amines exert their effects is primarily through enzyme inhibition. Molecular docking studies have indicated that the compound interacts with specific enzyme active sites, leading to decreased enzyme activity . This interaction is crucial for its anti-inflammatory and anticancer activities.
Q & A
Q. Table 1: Representative Synthesis Data
| Precursor | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|
| 3-(4-Iodo-3-methyl-pyrazolyl)pyridine | 48 hours | 35°C | 17.9% | |
| 5-Phenyl-1-pentanol derivatives | 24–72 hours | 50–80°C | 50–82% |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
Note : Cross-validate with melting points (e.g., 104–107°C for crystalline derivatives) .
Basic: What are the common reactions of the pyrazole-amine moiety, and how do substituents affect reactivity?
Methodological Answer:
- Oxidation : The amine group can be oxidized to nitro or imine derivatives using KMnO₄/H₂O₂ under acidic conditions. Substituents like methyl groups hinder oxidation due to steric effects .
- Reduction : LiAlH₄ selectively reduces carbonyl groups adjacent to the pyrazole ring without altering the amine .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) increase amine nucleophilicity, while bulky groups (e.g., tert-butyl) slow reaction kinetics .
Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives?
Methodological Answer:
- Case Study : Discrepancies in δ values for CH₂ groups may arise from conformational flexibility or solvent polarity.
- Validation : Compare experimental data with computational predictions (DFT calculations for expected shifts) .
Advanced: What strategies optimize the synthesis of novel derivatives for enhanced pharmacological activity?
Methodological Answer:
- Scaffold Modification : Introduce bioisosteres (e.g., replacing phenyl with pyridyl groups) to improve solubility and target affinity .
- Parallel Synthesis : Use combinatorial libraries to test substituents at positions 1 and 3 of the pyrazole core. For example:
- Purification : Employ HPLC with C18 columns to isolate high-purity intermediates for biological assays .
Advanced: How to design experiments to assess biological target interactions using computational methods?
Methodological Answer:
- Molecular Docking :
- Target Selection : Prioritize enzymes like COX-2 or kinases based on structural homology to known pyrazole targets .
- Ligand Preparation : Optimize the compound’s 3D structure (e.g., protonation states at physiological pH) using software like AutoDock Vina.
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
